ITH12711

PP2A activation enzyme activity recovery Alzheimer's disease

ITH12711 is a rationally designed PP2A ligand that competitively restores phosphatase activity without inhibition, validated for BBB penetration and neuroprotection in tauopathy models. Unlike generic PP2A modulators, this C-glycoside analog lacks okadaic acid's inhibitory motifs, ensuring experimental reproducibility in tau hyperphosphorylation and neurodegeneration studies. Select ITH12711 for defined, CNS-penetrant PP2A reactivation.

Molecular Formula C12H20O5
Molecular Weight 244.28 g/mol
Cat. No. B12397174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameITH12711
Molecular FormulaC12H20O5
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCC1(OCC2C(O1)C=CC(O2)CC(CO)O)C
InChIInChI=1S/C12H20O5/c1-12(2)15-7-11-10(17-12)4-3-9(16-11)5-8(14)6-13/h3-4,8-11,13-14H,5-7H2,1-2H3/t8-,9-,10-,11+/m0/s1
InChIKeyZBXSGZPTDGPNPZ-XWLWVQCSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ITH12711: A Blood-Brain Barrier Penetrant PP2A Ligand for Tauopathy Research


ITH12711 (derivative 10) is a synthetic C-glycoside analog of the central fragment (C19–C27) of the natural product okadaic acid (OA) [1]. It is a rationally designed ligand of protein phosphatase 2A (PP2A), intended to restore phosphatase activity in disease states characterized by PP2A dysfunction, such as Alzheimer's disease [1]. ITH12711 functions by competing with PP2A inhibitors at the enzyme's active site without itself inhibiting phosphatase activity, thereby recovering PP2A-mediated dephosphorylation of pathological substrates including hyperphosphorylated tau [1]. The compound is a preclinical research tool with demonstrated blood-brain barrier permeability and neuroprotective properties [1].

Why ITH12711 Cannot Be Substituted by Other PP2A Modulators or OA-Derived Analogs


Generic substitution among PP2A-targeting compounds or okadaic acid-derived analogs fails because pharmacological outcome depends critically on whether the compound inhibits, activates, or merely binds PP2A. ITH12711 belongs to a class of C-glycosides engineered specifically to lack the inhibitory motifs of okadaic acid while retaining PP2A binding capacity, enabling it to compete with endogenous or exogenous PP2A inhibitors and thereby restore phosphatase activity [1]. In contrast, the parent compound okadaic acid is a potent PP2A inhibitor (IC₅₀ ≈ 0.2–1 nM) [1]. Even structurally related analogs within the same C-glycoside series exhibit varying degrees of PP2A restoration activity, neuroprotective efficacy, and brain penetration—only a subset of tested derivatives demonstrated meaningful activity across all three assay tiers (in vitro enzyme activity, cellular neuroprotection, and PAMPA permeability) [1]. These compound-specific differences preclude interchangeability without risking experimental failure.

Quantitative Differentiation of ITH12711: Comparative Evidence for Procurement Decisions


PP2A Catalytic Activity Restoration: ITH12711 vs. OA-Induced Inhibition Baseline

ITH12711 restores PP2A catalytic activity in the presence of okadaic acid (OA), a potent PP2A inhibitor. In a cell-free assay using a phosphopeptide substrate, OA at 100 nM reduced PP2A activity to 42 ± 3% of control. Co-incubation with ITH12711 at 100 μM significantly reversed this inhibition, recovering PP2A activity to 77 ± 4% of control [1]. This functional antagonism of OA is a direct experimental outcome of the compound's rational design—ITH12711 lacks OA's inhibitory motifs yet retains the central fragment's binding capacity, enabling it to compete with OA for the PP2A active site [1].

PP2A activation enzyme activity recovery Alzheimer's disease

Cellular PP2A Activity Restoration: ITH12711 Reverses OA-Induced p-Tau Accumulation

In SH-SY5Y neuroblastoma cells, ITH12711 effectively reversed okadaic acid-induced hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology and a direct readout of cellular PP2A activity. Treatment with OA (100 nM, 3 h) increased phosphorylation at the AT8 epitope (pSer202/pThr205) by approximately 2.5-fold relative to control. Co-treatment with ITH12711 (100 μM) reduced AT8 immunoreactivity to 1.3-fold over control, representing a substantial attenuation of OA-induced tau hyperphosphorylation [1]. This cellular rescue effect mirrors the compound's in vitro PP2A restoration activity and confirms target engagement in an intact cellular system [1].

tau phosphorylation cellular PP2A activity neuroprotection

Blood-Brain Barrier Permeability: ITH12711 PAMPA Data with Comparator CNS Drugs

ITH12711 demonstrates blood-brain barrier permeability in the parallel artificial membrane permeability assay (PAMPA-BBB) at 100 μM, with a measured effective permeability (Pe) of 5.2 ± 0.3 × 10⁻⁶ cm/s. This value exceeds the threshold for CNS+ classification (Pe > 4.0 × 10⁻⁶ cm/s) and is comparable to or exceeds that of reference CNS drugs tested under identical conditions, including carbamazepine (Pe = 6.5 × 10⁻⁶ cm/s) and progesterone (Pe = 9.3 × 10⁻⁶ cm/s), while substantially outperforming negative control compounds such as theophylline (Pe = 0.1 × 10⁻⁶ cm/s) [1]. The compound's favorable permeability profile is attributed to its moderate molecular weight (244.28 g/mol) and balanced lipophilicity, consistent with its rational design for CNS applications [1].

BBB permeability CNS penetration PAMPA assay

In Vivo Efficacy: ITH12711 Prevents LPS-Induced Memory Impairment in Mice

ITH12711 (intraperitoneal administration, 10 mg/kg) prevented LPS-induced memory impairment in mice as assessed by the novel object recognition test (ORT). Mice receiving LPS (0.8 mg/kg, i.p.) exhibited a discrimination index of 0.12 ± 0.05, indicating significant memory deficit compared to vehicle-treated controls (0.45 ± 0.06). Co-administration of ITH12711 with LPS preserved recognition memory, yielding a discrimination index of 0.38 ± 0.07—statistically indistinguishable from vehicle controls and significantly improved over LPS alone (p < 0.05) [1]. This in vivo functional rescue provides direct evidence that the compound's PP2A-restoring and neuroprotective activities translate to behavioral benefit in a model of neuroinflammation-associated cognitive impairment [1].

in vivo neuroprotection memory impairment object recognition test

Neuroprotection Against Glutamate Excitotoxicity: ITH12711 Cell Viability Rescue

In primary rat cortical neurons exposed to glutamate (50 μM, 24 h), a model of excitotoxic neurodegeneration, ITH12711 conferred concentration-dependent neuroprotection. Glutamate treatment reduced cell viability to 58 ± 4% of control as measured by MTT assay. Pre-treatment with ITH12711 at 100 μM significantly preserved cell viability, restoring it to 82 ± 3% of control (p < 0.01 vs. glutamate alone) [1]. This protective effect was observed across multiple neurodegenerative stimuli tested in the study, including okadaic acid, cytostatin, and rotenone/oligomycin A, indicating that ITH12711's neuroprotective activity is stimulus-independent and likely mediated through PP2A restoration rather than pathway-specific antagonism [1].

neuroprotection glutamate excitotoxicity cortical neurons

Intra-Series Differentiation: ITH12711 Emerges as the Most Promising Analog

Among 13 synthesized C-glycoside analogs tested, ITH12711 (derivative 10) was identified by the authors as 'the most promising one' based on integrated performance across in vitro PP2A restoration, cellular neuroprotection, and BBB permeability assays [1]. Other analogs in the series showed either weaker PP2A restoration (derivatives 1–5), poor cellular neuroprotection despite in vitro activity (derivatives 6–9), or inadequate PAMPA permeability (derivatives 11–13) [1]. While direct quantitative comparative data for all 13 analogs are presented in the original publication's supplementary tables, the authors' explicit designation of ITH12711 as the lead compound for further development reflects its superior overall profile [1].

SAR analog comparison lead optimization

Optimal Research Applications for ITH12711 Based on Validated Evidence


Alzheimer's Disease and Tauopathy Research Requiring PP2A Restoration

ITH12711 is ideally suited for studies investigating the role of PP2A dysfunction in tau hyperphosphorylation and neurofibrillary tangle formation. The compound has demonstrated restoration of PP2A catalytic activity in both cell-free assays (reversing OA-induced inhibition from 42% to 77% of control) and in SH-SY5Y cells (reducing OA-induced p-tau AT8 immunoreactivity from ~2.5-fold to ~1.3-fold over control) [1]. Researchers investigating tauopathies, including Alzheimer's disease, frontotemporal dementia, and progressive supranuclear palsy, can employ ITH12711 as a pharmacological tool to test the functional consequences of PP2A reactivation on tau pathology [1].

In Vivo CNS Neuroprotection Studies with Behavioral Readouts

For studies requiring CNS-penetrant compounds with validated in vivo efficacy, ITH12711 offers a defined experimental framework. The compound demonstrates BBB permeability in the PAMPA assay (Pe = 5.2 × 10⁻⁶ cm/s, exceeding the CNS+ threshold) and shows functional neuroprotection in vivo at a 10 mg/kg i.p. dose, preventing LPS-induced memory impairment in the novel object recognition test (discrimination index: 0.38 vs. 0.12 for LPS alone) [1]. Researchers can leverage these established parameters—PAMPA-validated CNS penetration and a behaviorally active dose—to design experiments examining PP2A-mediated cognitive protection without requiring de novo pharmacokinetic or dosing optimization studies [1].

Mechanistic Studies of PP2A Antagonism and Inhibitor Displacement

ITH12711 functions by competing with PP2A inhibitors at the enzyme's active site without itself inhibiting phosphatase activity, making it a valuable tool for studying PP2A regulation by endogenous inhibitors (e.g., CIP2A, SET, PME-1) or exogenous toxins (e.g., okadaic acid, microcystin-LR) [1]. The compound's ability to reverse OA-induced PP2A inhibition has been quantitatively characterized in both enzyme activity assays and cellular models of tau phosphorylation [1]. This competitive mechanism distinguishes ITH12711 from direct allosteric PP2A activators and enables researchers to interrogate inhibitor-dependent PP2A suppression mechanisms [1].

Broad-Spectrum Neuroprotection Studies Across Multiple Insults

Beyond tau-specific applications, ITH12711 has demonstrated neuroprotective efficacy against multiple neurodegenerative stimuli, including glutamate excitotoxicity (restoring viability from 58% to 82% in primary cortical neurons), mitochondrial complex inhibition (rotenone/oligomycin A), and selective PP2A inhibition (cytostatin) [1]. This stimulus-independent neuroprotective profile supports the compound's utility in studies of general neurodegeneration mechanisms where PP2A dysfunction is implicated, including Parkinson's disease models, excitotoxic injury, and neuroinflammatory conditions [1].

Technical Documentation Hub

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